molecular formula C22H20ClN5O3S B2444042 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide CAS No. 1242966-97-7

2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide

Katalognummer: B2444042
CAS-Nummer: 1242966-97-7
Molekulargewicht: 469.94
InChI-Schlüssel: SPMVFCFSZNBYHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique combination of a thienopyrimidine core, an oxadiazole ring, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.

Eigenschaften

IUPAC Name

2-[6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-12-17-21(24-11-28(22(17)30)10-16(29)25-13-6-2-3-7-13)32-18(12)20-26-19(27-31-20)14-8-4-5-9-15(14)23/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMVFCFSZNBYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is typically synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. The oxadiazole ring is then introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. Finally, the chlorophenyl group is added through a substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit antimicrobial properties. These compounds have been shown to target bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. The compound may share similar mechanisms of action, making it a candidate for developing new antibacterial agents against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. The thieno[2,3-d]pyrimidine scaffold has been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that the compound could be effective against certain cancer cell lines by disrupting critical cellular processes .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrimidine-based compounds have shown efficacy in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways. This application could be particularly relevant in treating chronic inflammatory diseases .

Neurological Applications

Recent advancements indicate that thieno[2,3-d]pyrimidines may act as ligands for adenosine receptors, which are implicated in neurological disorders. This suggests a potential role for the compound in treating conditions such as epilepsy or neurodegenerative diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Oxadiazole Ring : Utilizing chlorinated phenyl derivatives to introduce the oxadiazole moiety.
  • Thieno[2,3-d]pyrimidine Construction : Employing cyclization reactions under controlled conditions to form the thienopyrimidine core.
  • Final Coupling : Attaching the cyclopentylacetamide group through amide bond formation.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts can significantly enhance yield and purity .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of a related thieno[2,3-d]pyrimidine derivative against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5–4 μg/mL against resistant strains, highlighting the potential for further development as an antibacterial drug .

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties

Biologische Aktivität

The compound 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The compound contains several key structural features:

  • Oxadiazole Ring : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Thienopyrimidine Core : Associated with various pharmacological effects.
  • Cyclopentylacetamide Moiety : May enhance lipophilicity and cellular uptake.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole and thienopyrimidine moieties are synthesized through cyclization reactions followed by functional group modifications to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide . For instance:

  • A related compound showed significant cytotoxicity against various cancer cell lines including fibrosarcoma (HT-1080) and breast cancer (MCF-7) with IC50 values as low as 19.56 µM .
  • Mechanistic studies indicated that these compounds induce apoptosis via caspase activation and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Compounds containing the thienopyrimidine structure have demonstrated promising antimicrobial properties:

  • In vitro assays showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action .

Molecular Docking Studies

Molecular docking studies suggest that the compound may interact favorably with specific protein targets involved in cancer progression and microbial resistance. These interactions can stabilize protein-ligand complexes, potentially leading to enhanced therapeutic efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of derivatives related to our compound:

  • Cytotoxicity Evaluation : A series of oxadiazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced their biological activity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .
  • Antimicrobial Testing : Research involving thienopyrimidine derivatives demonstrated their effectiveness against Mycobacterium tuberculosis strains. The study found that certain modifications led to improved potency while maintaining low toxicity profiles .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EC50 ValuesMechanism of Action
AnticancerHT-1080 Fibrosarcoma19.56 µMInduction of apoptosis via caspase activation
AntimicrobialE. coliMIC < 50 µg/mLDisruption of bacterial cell wall
AntimicrobialS. aureusMIC < 25 µg/mLInhibition of protein synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.